3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one
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Overview
Description
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of furan, oxadiazole, and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the 1,3,4-oxadiazole ring.
Coupling with chromenone: The oxadiazole derivative is then coupled with 7-methoxy-2H-chromen-2-one under appropriate conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the furan and chromenone rings.
Scientific Research Applications
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one
Uniqueness
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one is unique due to its combination of furan, oxadiazole, and chromenone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-20-10-5-4-9-7-11(16(19)22-13(9)8-10)14-17-18-15(23-14)12-3-2-6-21-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUZAJATDZORDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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